molecular formula C6H4N2O B14628014 2-Formylpent-2-enedinitrile CAS No. 54585-04-5

2-Formylpent-2-enedinitrile

Cat. No.: B14628014
CAS No.: 54585-04-5
M. Wt: 120.11 g/mol
InChI Key: DSPYIYNJPRGOEJ-UHFFFAOYSA-N
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Description

2-Formylpent-2-enedinitrile is an organic compound with the molecular formula C6H5NO. It features both an aldehyde group and a nitrile group, making it a versatile compound in organic synthesis. The presence of these functional groups allows it to participate in a variety of chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylpent-2-enedinitrile typically involves the reaction of pent-2-enedinitrile with formylating agents. One common method is the Vilsmeier-Haack reaction, where pent-2-enedinitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.

    Substitution: Grignard reagents (RMgX) are frequently used for nucleophilic addition to the aldehyde group.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Alcohols and other derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formylpent-2-enedinitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formylpent-2-enedinitrile involves its functional groups:

    Aldehyde Group: Can undergo nucleophilic addition reactions, forming intermediates that can further react to form a variety of products.

    Nitrile Group: Can be reduced to amines or hydrolyzed to carboxylic acids, depending on the reaction conditions.

Comparison with Similar Compounds

    2-Pentenenitrile: Similar structure but lacks the formyl group, making it less reactive in certain types of reactions.

    2-Formylbenzonitrile: Contains both aldehyde and nitrile groups but has a benzene ring, which affects its reactivity and applications.

Uniqueness: 2-Formylpent-2-enedinitrile’s combination of an aldehyde and a nitrile group in a linear chain makes it unique. This structure allows it to participate in a diverse range of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

54585-04-5

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

IUPAC Name

2-formylpent-2-enedinitrile

InChI

InChI=1S/C6H4N2O/c7-3-1-2-6(4-8)5-9/h2,5H,1H2

InChI Key

DSPYIYNJPRGOEJ-UHFFFAOYSA-N

Canonical SMILES

C(C=C(C=O)C#N)C#N

Origin of Product

United States

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